molecular formula C14H14N4OS B4702593 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4702593
M. Wt: 286.35 g/mol
InChI Key: MJZSAZXMDJZHMF-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst such as CuO_x-ZnO/Al_2O_3-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO_2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO_2, Pb(OAc)_4

    Reduction: NaBH_4, LiAlH_4

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrids have been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific benzylsulfanyl substitution, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidines. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-10(2)15-13-16-14(17-18(13)12(9)19)20-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSAZXMDJZHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321342
Record name 2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898922-14-0
Record name 2-benzylsulfanyl-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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